molecular formula C9H12N2S B14414578 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione CAS No. 80946-07-2

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione

Cat. No.: B14414578
CAS No.: 80946-07-2
M. Wt: 180.27 g/mol
InChI Key: CIYITUDDPUFIHE-UHFFFAOYSA-N
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Description

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-diene ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione typically involves the reaction of cyclohexa-2,4-dienone derivatives with diamines under photolytic conditions. The process includes the photolytic cleavage of cyclohexa-2,4-dienones, followed by condensation with diamines to form the desired compound . The reaction is usually carried out in the presence of visible light and ethanol or ethanol-DMSO mixtures at temperatures below 38°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as light intensity, temperature control, and solvent selection, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the amino groups under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by the presence of the diene and thione groups, which can participate in electrophilic and nucleophilic reactions. The pathways involved include the formation of resonance-stabilized intermediates and the generation of reactive species that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione is unique due to its specific combination of amino and thione groups attached to the cyclohexa-2,4-diene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

80946-07-2

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N'-ethyl-2-sulfanylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11)

InChI Key

CIYITUDDPUFIHE-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=CC=C1S)N

Origin of Product

United States

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